2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C21H32N4O2 and its molecular weight is 372.513. The purity is usually 95%.
BenchChem offers high-quality 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Pyrimido[1,2‐a]benzimidazoles
Research by Troxler and Weber (1974) delves into the synthesis of pyrimido[1,2‐a]benzimidazoles, which involves the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to compounds that could potentially have applications in medicinal chemistry and materials science. This study showcases the versatility of benzimidazole derivatives in synthesizing complex molecular architectures (Troxler & Weber, 1974).
Novel 2-Pyrone Derivatives
Sebhaoui et al. (2020) reported the unexpected synthesis of novel 2-pyrone derivatives, including 1-acetyl-1H-benzimidazolo-2(3H)-one, highlighting the structural diversity achievable with benzimidazole frameworks. This research underscores the potential of such derivatives in developing new materials and pharmaceuticals (Sebhaoui et al., 2020).
ACAT-1 Inhibitor Development
Shibuya et al. (2018) discovered a clinical candidate, K-604, for the treatment of diseases involving overexpression of ACAT-1. This study demonstrates the therapeutic potential of benzimidazole derivatives in addressing challenging medical conditions (Shibuya et al., 2018).
Selective Neuropeptide Y Y1 Receptor Antagonists
Zarrinmayeh et al. (1998) synthesized novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. Their work illustrates the application of benzimidazole derivatives in creating targeted therapies for metabolic disorders (Zarrinmayeh et al., 1998).
Anticancer Benzimidazole-Thiazole Derivatives
Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives with promising anticancer activity. This highlights the compound's role in the development of novel anticancer agents, showcasing the pharmaceutical applications of benzimidazole derivatives (Nofal et al., 2014).
Rhenium Tricarbonyl Core Complexes for Fluorescence Applications
Wei et al. (2006) developed rhenium tricarbonyl core complexes with benzimidazole derivatives, demonstrating their potential in fluorescence applications. This research opens avenues for the use of benzimidazole derivatives in imaging and diagnostic applications (Wei et al., 2006).
Propiedades
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-15(2)11-24(12-16(3)4)21(27)14-25-19-10-8-7-9-18(19)22-20(25)13-23(6)17(5)26/h7-10,15-16H,11-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXDPDNOWCYZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN(C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.